molecular formula C3H10ClN3 B095898 N-ethylguanidine hydrochloride CAS No. 19341-54-9

N-ethylguanidine hydrochloride

Cat. No.: B095898
CAS No.: 19341-54-9
M. Wt: 123.58 g/mol
InChI Key: GVSGVBVZXJOLDD-UHFFFAOYSA-N
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Description

N-ethylguanidine hydrochloride is an organic compound with the chemical formula C3H10ClN3. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a white crystalline solid and is highly soluble in water. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid to yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylamine and cyanamide, are fed into the reactor, where they undergo a series of reactions under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-ethylguanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethylguanidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methylguanidine hydrochloride
  • Hydroxyguanidine sulfate
  • N-Benzylguanidine hydrochloride
  • Phenylguanidine carbonate

Comparison: N-ethylguanidine hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, methylguanidine hydrochloride has a methyl group instead of an ethyl group, leading to differences in reactivity and solubility. Hydroxyguanidine sulfate contains a hydroxyl group, which affects its hydrogen bonding capabilities. N-Benzylguanidine hydrochloride and phenylguanidine carbonate have bulkier substituents, influencing their steric interactions and overall reactivity .

Properties

IUPAC Name

2-ethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGVBVZXJOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941024
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-54-9
Record name Guanidine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylguanidine hydrochloride
Reactant of Route 2
N-ethylguanidine hydrochloride
Reactant of Route 3
N-ethylguanidine hydrochloride
Reactant of Route 4
N-ethylguanidine hydrochloride
Reactant of Route 5
N-ethylguanidine hydrochloride
Reactant of Route 6
N-ethylguanidine hydrochloride

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